molecular formula C7H6F3NO B2897971 2-(2,2-Difluoroethoxy)-5-fluoropyridine CAS No. 2200966-19-2

2-(2,2-Difluoroethoxy)-5-fluoropyridine

Cat. No.: B2897971
CAS No.: 2200966-19-2
M. Wt: 177.126
InChI Key: DXGHNXRZVTXASC-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethoxy)-5-fluoropyridine is a fluorinated organic compound with the molecular formula C7H6F3NO

Preparation Methods

The synthesis of 2-(2,2-Difluoroethoxy)-5-fluoropyridine typically involves the reaction of 5-fluoropyridine with 2,2-difluoroethanol under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(2,2-Difluoroethoxy)-5-fluoropyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2,2-Difluoroethoxy)-5-fluoropyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethoxy)-5-fluoropyridine involves its interaction with specific molecular targets. In medicinal applications, it may act on enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

2-(2,2-Difluoroethoxy)-5-fluoropyridine can be compared with other fluorinated pyridine derivatives such as 2-(2,2-Difluoroethoxy)-3-fluoropyridine and 2-(2,2-Difluoroethoxy)-4-fluoropyridine. These compounds share similar structural features but differ in the position of the fluorine atoms on the pyridine ring, which can influence their chemical reactivity and biological activity. The unique positioning of the fluorine atoms in this compound contributes to its distinct properties and applications .

Properties

IUPAC Name

2-(2,2-difluoroethoxy)-5-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c8-5-1-2-7(11-3-5)12-4-6(9)10/h1-3,6H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGHNXRZVTXASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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